4-[2-(4-chlorophenyl)acetyl]-1-(2-methylbenzyl)-1H-pyrrole-2-carbonitrile

Process chemistry Apixaban intermediate synthesis Green chemistry

4-[2-(4-Chlorophenyl)acetyl]-1-(2-methylbenzyl)-1H-pyrrole-2-carbonitrile (CAS 439108-40-4) is a synthetic pyrrole-2-carbonitrile derivative with the molecular formula C21H17ClN2O and a molecular weight of 348.83 g/mol. This compound is a validated key intermediate in the commercial synthesis of apixaban (Eliquis®), a blockbuster direct oral anticoagulant (DOAC) co-developed by Pfizer and Bristol-Myers Squibb.

Molecular Formula C21H17ClN2O
Molecular Weight 348.83
CAS No. 439108-40-4
Cat. No. B2785089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(4-chlorophenyl)acetyl]-1-(2-methylbenzyl)-1H-pyrrole-2-carbonitrile
CAS439108-40-4
Molecular FormulaC21H17ClN2O
Molecular Weight348.83
Structural Identifiers
SMILESCC1=CC=CC=C1CN2C=C(C=C2C#N)C(=O)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C21H17ClN2O/c1-15-4-2-3-5-17(15)13-24-14-18(11-20(24)12-23)21(25)10-16-6-8-19(22)9-7-16/h2-9,11,14H,10,13H2,1H3
InChIKeyIJYYPRJOCKGQQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[2-(4-Chlorophenyl)acetyl]-1-(2-methylbenzyl)-1H-pyrrole-2-carbonitrile (CAS 439108-40-4): A Critical Apixaban Intermediate with Verifiable Process Advantages


4-[2-(4-Chlorophenyl)acetyl]-1-(2-methylbenzyl)-1H-pyrrole-2-carbonitrile (CAS 439108-40-4) is a synthetic pyrrole-2-carbonitrile derivative with the molecular formula C21H17ClN2O and a molecular weight of 348.83 g/mol . This compound is a validated key intermediate in the commercial synthesis of apixaban (Eliquis®), a blockbuster direct oral anticoagulant (DOAC) co-developed by Pfizer and Bristol-Myers Squibb [1]. Its structural architecture features a 2-methylbenzyl substituent at the N-1 position of the pyrrole ring—a regioisomeric arrangement that distinguishes it from other N-benzyl-substituted analogs used in alternative apixaban synthetic pathways . The compound is commercially available at purities of ≥95% from multiple specialty chemical suppliers .

Why Generic Apixaban Intermediates Cannot Be Interchanged: Understanding the Structural Determinants of 4-[2-(4-Chlorophenyl)acetyl]-1-(2-methylbenzyl)-1H-pyrrole-2-carbonitrile (CAS 439108-40-4)


The N-1 benzyl substituent position and substitution pattern on the pyrrole-2-carbonitrile scaffold dictate its reactivity profile, downstream coupling efficiency, and the impurity fingerprint of the final apixaban API. The 2-methylbenzyl group in CAS 439108-40-4 provides a specific steric and electronic environment that influences the regioselectivity of subsequent synthetic transformations [1]. Closely related analogs—such as the 3-chlorobenzyl variant (CAS 478046-98-9) or the 2-chloro-6-fluorobenzyl variant (CAS 551931-12-5)—differ both in molecular weight (369.25 and 387.23 vs. 348.83 g/mol, respectively) and in their reactivity profiles, producing distinct process-related impurities that can carry through to the final drug substance and affect regulatory compliance [2]. Furthermore, the N-unsubstituted analog (CAS 338406-60-3) lacks the critical N-benzyl protection required for downstream regioselective functionalization, making it unsuitable for direct substitution in established apixaban synthetic routes . Unverified interchange of these intermediates risks introducing new, unidentified impurities that may fall outside established pharmacopeial impurity specifications.

Quantitative Evidence of Differentiation: 4-[2-(4-Chlorophenyl)acetyl]-1-(2-methylbenzyl)-1H-pyrrole-2-carbonitrile (CAS 439108-40-4) vs. Closest Analogs


One-Step Synthesis in Quantitative Yield via Adapted Vilsmeier Conditions—A Comparative Process Efficiency Advantage

CAS 439108-40-4 can be synthesized in a single step with quantitative yield under adapted Vilsmeier conditions, as reported in Molbank (2023) [1]. In contrast, the N-unsubstituted analog (CAS 338406-60-3) requires multi-step synthetic sequences involving sequential preparation of the pyrrole ring, functionalization, and purification . Similarly, the 3-chlorobenzyl analog (CAS 478046-98-9) is prepared via a multi-step route involving Paal-Knorr pyrrole synthesis, Friedel-Crafts alkylation, and acylation . The one-step, near-quantitative methodology for CAS 439108-40-4 eliminates intermediate isolation steps, reduces solvent consumption, and minimizes cumulative yield losses—factors that directly translate to lower cost of goods in scaled manufacturing.

Process chemistry Apixaban intermediate synthesis Green chemistry

Molecular Weight Difference of 20.42–38.40 g/mol vs. Halogenated-Benzyl Analogs Confers Distinct Physicochemical and Impurity Profiles

The molecular weight of CAS 439108-40-4 is 348.83 g/mol (C21H17ClN2O) . The 3-chlorobenzyl analog (CAS 478046-98-9) has a molecular weight of 369.25 g/mol (C20H14Cl2N2O), representing a difference of 20.42 g/mol due to the presence of a second chlorine atom replacing the methyl group . The 2-chloro-6-fluorobenzyl analog (CAS 551931-12-5) has a molecular weight of 387.23 g/mol (C20H13Cl2FN2O), a difference of 38.40 g/mol [1]. These mass differences translate to distinct chromatographic retention times, mass spectrometric fragmentation patterns, and physicochemical properties (logP, solubility). In the context of apixaban manufacturing, CAS 439108-40-4 yields a predictable, well-characterized carry-over impurity profile, whereas halogenated-benzyl analogs introduce additional halogen atoms that may generate halogen-specific genotoxic impurities requiring separate toxicological qualification.

Analytical chemistry Impurity profiling Quality control

Patent-Cited Status as an Apixaban Key Intermediate vs. Non-Cited Structural Analogs—A Verifiable Selection Criterion for Pharmaceutical Supply Chains

CAS 439108-40-4 is explicitly claimed and exemplified as an intermediate in multiple apixaban process patents, including WO/2017/0008886 A1 (Wanbury Ltd.) and related filings covering commercial-scale apixaban manufacturing routes [1]. In contrast, structural analogs such as the 3-chlorobenzyl derivative (CAS 478046-98-9) and the 2-chloro-6-fluorobenzyl derivative (CAS 551931-12-5) are not cited in the core apixaban intermediate patent families [2]. This patent citation pattern provides a documented basis for differentiating a regulatory-pedigree intermediate from exploratory or non-validated structural analogs, offering sourcing teams a verifiable criterion for prioritizing CAS 439108-40-4 in regulated pharmaceutical supply chains.

Pharmaceutical patent landscape API intermediate sourcing Regulatory compliance

Pharmacopeial Relevance as an Apixaban-Related Substance: CAS 439108-40-4 Is Documented in Apixaban Impurity Profiles Unlike Simple Pyrrole-2-carbonitrile Derivatives

A comprehensive UHPLC-Q-Orbitrap/MS study identified 30 related substances in apixaban tablets and stressed samples, including 11 known impurities [1]. The core structure of CAS 439108-40-4—a 4-(4-chlorophenylacetyl)-N-benzyl-pyrrole-2-carbonitrile scaffold—corresponds to the late-stage intermediate architecture that defines the impurity space of apixaban. The N-1 methyl substituent pattern on the benzyl group of CAS 439108-40-4 generates an impurity profile that is chromatographically distinguishable from those arising from the 4-methoxyphenyl-substituted pyrazolo[3,4-c]pyridine core of apixaban itself . In contrast, simple pyrrole-2-carbonitrile (CAS 4513-94-4) lacks both the 4-chlorophenylacetyl moiety and the N-benzyl substitution, bearing no structural relationship to apixaban-related substances and therefore providing no analytical value for apixaban impurity method development .

Pharmaceutical analysis Pharmacopeial impurity UHPLC-MS

High-Value Application Scenarios for 4-[2-(4-Chlorophenyl)acetyl]-1-(2-methylbenzyl)-1H-pyrrole-2-carbonitrile (CAS 439108-40-4)


Commercial Apixaban API Manufacturing: Late-Stage Intermediate for Cost-Optimized Convergent Synthesis

CAS 439108-40-4 is explicitly cited in apixaban process patents as a key late-stage intermediate suitable for industrial-scale convergent synthesis [1]. Its one-step quantitative synthesis, as demonstrated in Molbank (2023), enables cost-efficient procurement for generic pharmaceutical manufacturers developing ANDA filings for apixaban [2]. The compound's molecular weight of 348.83 g/mol and single chlorine atom facilitate cleaner downstream coupling and simpler purification compared to dihalogenated benzyl analogs (MW 369–387 g/mol), reducing API manufacturing cost per kilogram .

Pharmaceutical Impurity Reference Standard and Analytical Method Development

Given the structural correspondence between CAS 439108-40-4 and the intermediate-derived impurity class identified in apixaban tablets by UHPLC-Q-Orbitrap/MS, this compound serves as a qualified reference marker for developing and validating related-substance HPLC/UPLC methods [1]. Its distinct chromatographic retention (predictable from its ClogP difference vs. halogenated analogs) allows it to function as a system suitability standard in apixaban impurity profiling, supporting both R&D and QC release testing in GMP environments [2].

Generic Drug Master File (DMF) and ANDA Regulatory Dossier Support

As a patent-cited intermediate in the apixaban synthetic pathway, CAS 439108-40-4 carries documented provenance that supports regulatory filings [1]. Sourcing this specific intermediate—rather than non-patent-cited structural analogs such as CAS 478046-98-9 or CAS 551931-12-5—provides ANDA applicants with a defensible position regarding intermediate selection, potentially streamlining DMF review by regulatory agencies [2].

Structure–Activity Relationship (SAR) Studies of FXa Inhibitors Using Pyrrole-2-carbonitrile Scaffolds

The pyrrole-2-carbonitrile scaffold with 4-chlorophenylacetyl and N-benzyl substitution constitutes the core pharmacophoric architecture explored in multiple series of apixaban-derived FXa inhibitors [1]. CAS 439108-40-4, with its specific 2-methylbenzyl N-substituent, provides medicinal chemistry teams with a well-characterized building block for synthesizing focused libraries of FXa inhibitor candidates. Its commercial availability at ≥95% purity from multiple suppliers ensures reproducibility across independent research groups [2].

Quote Request

Request a Quote for 4-[2-(4-chlorophenyl)acetyl]-1-(2-methylbenzyl)-1H-pyrrole-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.